molecular formula C6H4N4O3S B13749495 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- CAS No. 101692-33-5

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-

Cat. No.: B13749495
CAS No.: 101692-33-5
M. Wt: 212.19 g/mol
InChI Key: FDKRNBMDPFLDML-UHFFFAOYSA-N
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Description

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- is a heterocyclic compound that features both imidazolinone and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolinone structure . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with different electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted imidazolinones and thiazoles, which can be further functionalized for specific applications. For example, the reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- stands out due to its unique combination of imidazolinone and thiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

101692-33-5

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

3-(5-nitro-1,3-thiazol-2-yl)-4H-imidazol-2-one

InChI

InChI=1S/C6H4N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h1,3H,2H2

InChI Key

FDKRNBMDPFLDML-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=O)N1C2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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